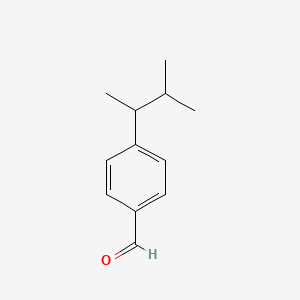

4-(1,2-Dimethylpropyl)benzaldehyde

Description

Contextualization within the Class of Alkyl-Substituted Benzaldehydes

Alkyl-substituted benzaldehydes are a class of aromatic aldehydes where one or more hydrogen atoms on the benzene (B151609) ring are replaced by alkyl groups. These substituents influence the reactivity of both the aromatic ring and the aldehyde group.

Electronic Effects : Alkyl groups are weakly electron-donating. This property increases the electron density on the benzene ring, which can affect the rate and orientation of further electrophilic aromatic substitution reactions. For the aldehyde group, this electron-donating effect slightly reduces the electrophilicity of the carbonyl carbon, potentially making it less reactive toward nucleophiles compared to unsubstituted benzaldehyde (B42025). ncert.nic.innumberanalytics.com

Steric Effects : The size and position of the alkyl group can sterically hinder the approach of reagents to the aldehyde group or to adjacent positions on the aromatic ring. numberanalytics.com In the case of 4-(1,2-dimethylpropyl)benzaldehyde, the para-substitution means it does not directly block the aldehyde functional group, but its sheer bulk can influence intermolecular interactions and the molecule's ability to pack in a crystal lattice.

The synthesis of various alkyl-substituted benzaldehydes has been a focus of research, with methods developed to introduce simple alkyl groups like methyl, ethyl, and isopropyl onto the benzaldehyde scaffold. researchgate.net More advanced, one-pot procedures have been developed for creating a variety of substituted benzaldehydes, highlighting their importance as versatile building blocks in organic synthesis. acs.orgrug.nlnih.gov

Significance of Branched Alkyl Side Chains in Aromatic Aldehydes for Chemical Research

The presence of a branched alkyl side chain, such as the 1,2-dimethylpropyl group, imparts specific properties to an aromatic aldehyde that are of significant interest in chemical research.

Increased Lipophilicity and Solubility : The large, nonpolar alkyl group enhances the molecule's lipophilicity, increasing its solubility in nonpolar organic solvents. chem960.com This is a crucial property for synthetic reactions conducted in organic media and for applications in materials science where compatibility with polymer matrices is required.

Steric Hindrance and Molecular Packing : Compared to a linear alkyl chain, a branched group exerts greater steric hindrance. This bulkiness can be strategically employed to control reaction selectivity. For instance, bulky substituents can influence the conformational preferences of a molecule and direct the outcome of stereoselective reactions. In materials science, such bulky groups can disrupt the close packing of molecules (π–π stacking), which alters the optical and electronic properties of resulting materials. nih.gov Studies on polymers with branched side chains have shown that this disruption can increase solubility and modify solid-state properties. nih.gov

Stability : The 1,2-dimethylpropyl group is a saturated hydrocarbon chain, which is generally stable under a variety of reaction conditions. This stability, coupled with the reactivity of the aldehyde, makes the compound a potentially useful intermediate in multi-step syntheses. chem960.com The benzylic carbon, being a tertiary carbon, is resistant to oxidation by reagents like potassium permanganate (B83412), which typically cleave alkyl side chains that have at least one benzylic hydrogen. libretexts.org

Research Gaps and Future Directions in the Study of Highly Substituted Benzaldehydes

Despite the foundational importance of benzaldehydes, there are significant research gaps concerning highly substituted derivatives like this compound.

A primary challenge is the synthesis of these complex molecules. While numerous methods exist for producing simpler benzaldehydes, the efficient and selective synthesis of aromatic aldehydes with bulky, branched, and precisely positioned substituents remains a difficult task. acs.orgnih.gov The development of novel catalytic methods that can construct these intricate architectures from readily available starting materials is a key area for future research. kpfu.ruacs.org

Furthermore, the specific properties and potential applications of many highly substituted benzaldehydes are largely unexplored. The literature contains limited detailed research findings, such as comprehensive spectroscopic data or reaction kinetics, for this compound specifically. Future research should focus on:

Thorough Characterization : Detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of physical properties (melting point, boiling point, crystal structure) are needed to build a foundational understanding of these compounds.

Exploration of Reactivity : Investigating the reactivity of the aldehyde group in the presence of the bulky para-substituent in various transformations, such as condensation, oxidation, reduction, and asymmetric addition reactions. numberanalytics.commdpi.com

Application-Oriented Synthesis : Exploring the use of these specialized aldehydes as building blocks for high-value materials, such as pharmaceuticals, liquid crystals, or advanced polymers, where their unique steric and physical properties can be leveraged.

Closing these research gaps will not only expand the synthetic chemist's toolkit but also unlock the potential for new materials and molecules with tailored functions.

Structure

3D Structure

Properties

Molecular Formula |

C12H16O |

|---|---|

Molecular Weight |

176.25 g/mol |

IUPAC Name |

4-(3-methylbutan-2-yl)benzaldehyde |

InChI |

InChI=1S/C12H16O/c1-9(2)10(3)12-6-4-11(8-13)5-7-12/h4-10H,1-3H3 |

InChI Key |

ASCPGKMHGGQVAW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)C1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Mechanistic Organic Reactions and Transformations Involving 4 1,2 Dimethylpropyl Benzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde functional group in 4-(1,2-dimethylpropyl)benzaldehyde is a primary site of chemical reactivity. Its electrophilic carbonyl carbon is susceptible to attack by nucleophiles, and the adjacent aldehydic proton can be abstracted under certain conditions.

Nucleophilic Additions to the Carbonyl Center

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org Subsequent protonation of the resulting alkoxide ion yields an alcohol. libretexts.org

The reactivity of an aldehyde in nucleophilic addition reactions is influenced by both steric and electronic factors. pressbooks.pub Aromatic aldehydes, such as benzaldehyde (B42025) and its derivatives, are generally less reactive than aliphatic aldehydes. libretexts.orglibretexts.org This reduced reactivity is attributed to the electron-donating resonance effect of the aromatic ring, which decreases the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.orgstackexchange.com The bulky 1,2-dimethylpropyl substituent on the para position of the benzene (B151609) ring in this compound may also exert a minor electronic and steric influence on the reactivity of the carbonyl group.

A common example of nucleophilic addition is the formation of cyanohydrins upon treatment with cyanide ion. pressbooks.pub

Condensation Reactions (e.g., Horner-Wadsworth-Emmons Reaction)

Condensation reactions of aldehydes involve the reaction of the aldehyde with another molecule, often a carbanion or an enolate, to form a larger molecule with the elimination of a small molecule, such as water. A prominent example is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgyoutube.comorganic-chemistry.org

The HWE reaction utilizes a stabilized phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than the phosphonium (B103445) ylides used in the Wittig reaction. wikipedia.org This carbanion adds to an aldehyde, like this compound, to produce an alkene, predominantly with an (E)-stereochemistry. wikipedia.orgorganic-chemistry.org The reaction proceeds through a series of steps including deprotonation of the phosphonate, nucleophilic addition to the aldehyde, and elimination of a dialkylphosphate salt, which is easily removed by aqueous extraction. wikipedia.org

The stereoselectivity of the HWE reaction is influenced by several factors, including the steric bulk of the aldehyde and the reaction temperature. wikipedia.org The general mechanism involves the formation of a tetrahedral intermediate, which then collapses to form an oxaphosphetane that subsequently decomposes to the alkene and the phosphate (B84403) byproduct. youtube.comalfa-chemistry.com

Below is a table summarizing the key aspects of the Horner-Wadsworth-Emmons reaction:

| Feature | Description |

| Reactants | Aldehyde (or ketone) and a stabilized phosphonate carbanion. wikipedia.org |

| Product | Predominantly (E)-alkene. wikipedia.orgorganic-chemistry.org |

| Byproduct | Water-soluble dialkylphosphate salt. wikipedia.orgorganic-chemistry.org |

| Key Intermediates | Phosphonate carbanion, tetrahedral intermediate, oxaphosphetane. wikipedia.orgyoutube.comalfa-chemistry.com |

| Stereoselectivity | Generally high (E)-selectivity. wikipedia.orgorganic-chemistry.org |

Oxidation and Reduction Pathways of the Aldehyde Moiety

The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Aldehydes are easily oxidized to carboxylic acids using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O). The Tollens' test, which uses a solution of silver nitrate (B79036) in ammonia (B1221849) (Tollens' reagent), is a classic qualitative test for aldehydes, resulting in the formation of a silver mirror and the corresponding carboxylate.

Reduction: Aldehydes can be reduced to primary alcohols using various reducing agents. researchgate.net Common methods include catalytic hydrogenation (H₂ with a metal catalyst like Pd, Pt, or Ni) and reduction with metal hydrides such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent that is selective for aldehydes and ketones, while lithium aluminum hydride is a more powerful reducing agent that can also reduce esters, carboxylic acids, and amides.

Transformations Involving the Aromatic Ring

The benzene ring of this compound can undergo various substitution reactions, with the existing substituents influencing the position of the incoming electrophile.

Electrophilic Aromatic Substitutions on the Benzaldehyde Scaffold

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The aldehyde group (-CHO) is a deactivating group and a meta-director. libretexts.org This means that it withdraws electron density from the benzene ring, making it less reactive towards electrophiles than benzene itself, and directs incoming electrophiles to the meta position (C-3 and C-5). libretexts.org

The 1,2-dimethylpropyl group is an alkyl group, which is an activating group and an ortho-, para-director. libretexts.org In this compound, the para position is already occupied by the alkyl group. Therefore, the directing effects of the two substituents are in opposition. The activating alkyl group directs incoming electrophiles to the ortho positions (C-2 and C-6), while the deactivating aldehyde group directs them to the meta positions (C-3 and C-5).

The outcome of an electrophilic aromatic substitution on this molecule will depend on the specific reaction conditions and the nature of the electrophile. Generally, the activating effect of the alkyl group is stronger than the deactivating effect of the aldehyde group, favoring substitution at the positions ortho to the alkyl group. However, the steric bulk of the 1,2-dimethylpropyl group might hinder substitution at the adjacent ortho positions.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst.

Directed Metalation Strategies for Ortho-Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position to form an aryllithium species. wikipedia.org This intermediate can then react with various electrophiles to introduce a new substituent specifically at that ortho position. wikipedia.org

While the aldehyde group itself is not a typical DMG due to its reactivity with organolithium reagents, it can be converted into a group that can direct metalation. For example, the aldehyde can be protected as an acetal (B89532), which can then act as a directing group. Alternatively, other functional groups on the aromatic ring could be utilized to direct metalation. The aldehyde group of this compound would need to be protected before a DoM strategy could be effectively employed to functionalize the positions ortho to the original aldehyde group.

The general principle of DoM involves the following steps:

Coordination of an organolithium reagent to the directing group.

Deprotonation of the ortho-proton to form an aryllithium intermediate.

Reaction of the aryllithium with an electrophile to introduce a new substituent.

Deprotection of the directing group if necessary.

This strategy offers a high degree of regiocontrol that is often difficult to achieve through classical electrophilic aromatic substitution reactions.

Reactivity of the Branched Alkyl Side Chain

There is currently no available scientific literature describing the selective functionalization or stereospecific transformations of the dimethylpropyl moiety in this compound.

Selective Functionalization of the Dimethylpropyl Moiety

No research data has been published on the selective functionalization of the dimethylpropyl group attached to the benzaldehyde core.

Stereospecific Transformations of the Chiral Center

There are no documented studies on stereospecific transformations involving the chiral center of the 1,2-dimethylpropyl group in this specific molecule.

Stereochemical Aspects and Chiral Recognition of 4 1,2 Dimethylpropyl Benzaldehyde

Elucidation of Stereogenic Centers and Chirality

The chirality of 4-(1,2-Dimethylpropyl)benzaldehyde originates from its branched alkyl substituent. A stereocenter, or chiral center, is an atom, typically carbon, that is bonded to four different groups, leading to non-superimposable mirror images. mit.edu Molecules that possess such a center and are not superimposable on their mirror image are termed chiral. purdue.edu

The structure of this compound, which features a 1,2-dimethylpropyl group attached to a benzaldehyde (B42025) ring, contains two such stereocenters. These are located at the first and second carbon atoms of the propyl chain attached to the phenyl ring. The presence of two distinct stereocenters means that the molecule can exist as a maximum of four different stereoisomers (2^n, where n is the number of chiral centers). youtube.com These stereoisomers exist as two pairs of enantiomers and four pairs of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. mit.edu

Table 1: Possible Stereoisomers of this compound

| Stereoisomer | Configuration at C1 | Configuration at C2 | Relationship |

|---|---|---|---|

| 1 | R | R | Enantiomers |

| 2 | S | S | |

| 3 | R | S | Enantiomers |

| 4 | S | R |

The absolute configuration of each stereocenter is unambiguously assigned using the Cahn-Ingold-Prelog (CIP) priority rules. masterorganicchemistry.com This system provides a standardized method for describing the three-dimensional arrangement of substituents around a chiral center. numberanalytics.com

The process involves two main steps:

Assigning Priority: Each of the four groups attached to the stereocenter is ranked based on atomic number; the atom with the highest atomic number receives the highest priority. libretexts.org If there is a tie, the evaluation proceeds along the substituent chains until a point of difference is found. libretexts.org

Determining Configuration: The molecule is oriented so that the lowest-priority group (priority 4) points away from the viewer. The direction traced from the highest priority group (1) to the second (2) and then to the third (3) is observed. If the direction is clockwise, the configuration is assigned 'R' (from the Latin rectus, meaning right). youtube.com If the direction is counter-clockwise, it is assigned 'S' (from the Latin sinister, meaning left). youtube.com

For this compound, this assignment would be performed for both the C1 and C2 positions of the alkyl chain to define each of the four stereoisomers (e.g., (1R, 2R), (1S, 2S), etc.).

The branched alkyl chain of this compound is not rigid and can adopt various spatial arrangements, or conformations, due to rotation around its carbon-carbon single bonds. The most significant rotation is around the C1-C2 bond of the propyl group. The different arrangements of the methyl groups and the ethyl fragment relative to each other result in conformers with varying energy levels.

The primary conformations are staggered and eclipsed. Staggered conformations, where the substituents are maximally separated, represent energy minima, while eclipsed conformations, where substituents are aligned, are energy maxima. The relative stability of these conformers is influenced by steric hindrance between the bulky methyl groups and the phenyl ring. Theoretical conformational analysis can be performed using computational methods to identify the lowest energy (most stable) conformers, which are the most likely to be populated at room temperature.

Enantiomeric and Diastereomeric Resolution Techniques

The separation of the different stereoisomers of this compound is a critical process in stereochemistry. Since enantiomers share identical physical properties like boiling point and solubility, they cannot be separated by standard techniques. pressbooks.pub Diastereomers, however, have different physical properties and can be separated. wikipedia.org

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. The principle of chiral chromatography relies on the differential interaction between the enantiomers and the chiral environment of the CSP. This results in one enantiomer being retained on the column longer than the other, allowing for their separation.

For a molecule with two chiral centers like this compound, a chiral HPLC method could potentially separate all four stereoisomers in a single run. The diastereomeric pairs (e.g., (1R,2R) vs. (1R,2S)) may be separable on a standard, achiral stationary phase due to their different physical properties, while a chiral stationary phase would be required to resolve the enantiomeric pairs (e.g., (1R,2R) vs. (1S,2S)).

Table 2: Hypothetical HPLC Separation Data

| Stereoisomer | Retention Time (min) on Achiral Column | Retention Time (min) on Chiral Column |

|---|---|---|

| (1R, 2S) | 10.5 | 12.3 |

| (1S, 2R) | 10.5 | 13.8 |

| (1R, 2R) | 11.2 | 15.1 |

| (1S, 2S) | 11.2 | 17.5 |

A classic method for separating enantiomers is through the formation of diastereomeric salts, followed by crystallization. wikipedia.org This technique, known as diastereomeric resolution, involves reacting the racemic mixture with a single, pure enantiomer of another chiral compound, known as a resolving agent. acs.orgrsc.org

For this compound, this would first require converting the aldehyde group into a functional group capable of forming a salt, such as a carboxylic acid (via oxidation) or an amine (via reductive amination). This new racemic mixture could then be reacted with an enantiomerically pure chiral base (e.g., (R)-1-phenylethylamine) or a chiral acid (e.g., (+)-tartaric acid). rsc.org This reaction produces a mixture of two diastereomeric salts. wikipedia.org Because diastereomers have different solubilities, they can be separated by fractional crystallization. rsc.org After separation, a chemical reaction is used to remove the resolving agent, yielding the separated, pure enantiomers of the original compound's derivative.

Chiral Discrimination and Optical Activity

Chiral molecules are distinguished by their ability to rotate the plane of plane-polarized light, a property known as optical activity. pressbooks.pub Molecules that rotate light clockwise are termed dextrorotatory (+) and those that rotate it counter-clockwise are levorotatory (-). wikipedia.org Enantiomers rotate plane-polarized light by equal magnitudes but in opposite directions. libretexts.org Diastereomers, in contrast, have specific rotation values that are different and unrelated. mit.edu A 50:50 mixture of two enantiomers, called a racemic mixture, is optically inactive because the rotations cancel each other out. libretexts.org

The specific rotation [α] is a characteristic physical property of a chiral compound. libretexts.org

Table 3: Hypothetical Optical Activity Data

| Stereoisomer | Specific Rotation [α] (degrees) |

|---|---|

| (1R, 2R) | +25.8 |

| (1S, 2S) | -25.8 |

| (1R, 2S) | +15.2 |

| (1S, 2R) | -15.2 |

Chiral discrimination is the phenomenon where a chiral entity interacts differently with the enantiomers of another chiral substance. pressbooks.pub This is the underlying principle for the separation of enantiomers by chiral chromatography and the specific biological activities often exhibited by only one enantiomer of a chiral drug.

Methods for Determining Enantiomeric Excess

The enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. Several analytical techniques are employed to determine the enantiomeric excess of chiral compounds, and these methods are applicable to this compound, although specific data for this compound is not extensively documented. The principles, however, remain the same.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly proton (¹H) NMR, is another key technique for determining enantiomeric excess. wikipedia.org Since enantiomers have identical NMR spectra in an achiral environment, a chiral auxiliary is required to induce diastereomeric differentiation. This can be achieved through the use of chiral derivatizing agents or chiral solvating agents. wikipedia.orgnih.govnih.govunipi.it

Chiral Derivatizing Agents (CDAs): These agents react with the enantiomers to form a new pair of diastereomers, which have distinct NMR spectra. chiralpedia.comwikipedia.org For an aldehyde like this compound, derivatization would typically involve conversion to a different functional group, for instance, reduction to the corresponding alcohol followed by esterification with a chiral acid like Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid). wikipedia.org The resulting diastereomeric esters would exhibit different chemical shifts for specific protons, allowing for the quantification of each diastereomer and thus the determination of the original enantiomeric excess.

Chiral Solvating Agents (CSAs): CSAs form transient, non-covalent diastereomeric complexes with the enantiomers. nih.govnih.govunipi.it This interaction leads to a differential shielding or deshielding of certain nuclei in the enantiomers, resulting in separate signals in the NMR spectrum. The integration of these signals provides the enantiomeric ratio. For aromatic aldehydes, chiral alcohols or diols can often serve as effective CSAs.

A summary of potential methods for determining the enantiomeric excess of a chiral benzaldehyde derivative is presented in the table below.

| Method | Principle | Typical Chiral Selector/Agent | Detectable Signal Difference |

| Chiral HPLC | Differential interaction with a chiral stationary phase leading to separation. | Polysaccharide-based columns (e.g., Chiralpak®) | Different retention times |

| NMR with CDA | Conversion to diastereomers with distinct NMR spectra. | Mosher's acid (after reduction of aldehyde) | Different chemical shifts |

| NMR with CSA | Formation of transient diastereomeric complexes. | Chiral alcohols, diols, or other complexing agents | Different chemical shifts |

Applications of Chiral Solvating Agents in Stereochemical Analysis

Chiral solvating agents (CSAs) are invaluable tools in stereochemical analysis due to their ability to enable the discrimination of enantiomers directly in solution by NMR spectroscopy, avoiding the need for chemical derivatization. nih.govnih.govunipi.it The use of CSAs is based on the formation of rapidly equilibrating, diastereomeric solvates that exhibit distinct NMR signals for the respective enantiomers.

The effectiveness of a CSA depends on the nature of the intermolecular interactions between the CSA and the analyte, which can include hydrogen bonding, π-π stacking, and dipole-dipole interactions. For a substituted benzaldehyde like this compound, the aromatic ring and the carbonyl group are key sites for such interactions.

While specific studies on this compound with CSAs are not prominent in the literature, research on analogous aromatic aldehydes demonstrates the utility of this approach. For instance, chiral diols and amino alcohols have been successfully employed as CSAs for the enantiodiscrimination of various chiral substrates, including those with aromatic moieties. nih.govnih.gov The choice of solvent is also critical, as it can influence the strength of the interactions between the CSA and the analyte. Non-polar solvents are often preferred to minimize competition with the solvent for interaction sites.

The table below illustrates the application of different types of chiral solvating agents for the NMR-based enantiodiscrimination of chiral compounds, which would be applicable to this compound.

| Chiral Solvating Agent Type | Example | Typical Analyte Functional Group | Key Interactions |

| Chiral Alcohols | (R)-1-Phenylethanol | Aldehydes, Ketones | Hydrogen bonding, π-π stacking |

| Chiral Diols | (R,R)-2,3-Butanediol | Carboxylic acids, Alcohols | Multiple hydrogen bonds |

| Chiral Amines | (R)-1-(1-Naphthyl)ethylamine | Carboxylic acids, Aldehydes | Hydrogen bonding, π-π stacking |

Influence of Stereochemistry on Reaction Pathways and Product Selectivity

The stereochemistry of a chiral molecule like this compound can significantly influence the outcome of chemical reactions. The specific three-dimensional arrangement of the substituents around the chiral center can direct the approach of reagents, leading to the preferential formation of one stereoisomer over another. This phenomenon is categorized as either diastereoselectivity or enantioselectivity, depending on the nature of the stereoisomers formed.

Diastereoselectivity in Multi-Step Syntheses

Diastereoselectivity refers to the preferential formation of one diastereomer over others in a chemical reaction. youtube.comyoutube.comyoutube.com In the context of multi-step syntheses involving a chiral starting material like this compound, the existing stereocenter can influence the creation of new stereocenters.

For example, in a nucleophilic addition to the carbonyl group of this compound, the chiral 1,2-dimethylpropyl group can sterically hinder one face of the planar carbonyl group more than the other. This steric hindrance can direct the incoming nucleophile to attack from the less hindered face, resulting in the formation of one diastereomeric alcohol in excess. The degree of diastereoselectivity will depend on the size of the nucleophile and the reaction conditions.

While specific experimental data on diastereoselective reactions of this compound is limited, the principles can be illustrated with general examples of reactions on chiral aldehydes. The Cram, Felkin-Anh, and chelation-controlled models are often used to predict the major diastereomer formed in such reactions. youtube.com

The following table provides a hypothetical example of a diastereoselective reduction of a chiral aldehyde, illustrating the potential outcomes.

| Reactant | Reagent | Major Diastereomer | Minor Diastereomer | Diastereomeric Ratio |

| (R)-4-(1,2-Dimethylpropyl)benzaldehyde | NaBH₄ | (R,R)-alcohol | (R,S)-alcohol | Dependent on steric hindrance |

| (S)-4-(1,2-Dimethylpropyl)benzaldehyde | LiAlH₄ | (S,S)-alcohol | (S,R)-alcohol | Dependent on steric hindrance |

Enantioselectivity in Catalytic Reactions

Enantioselectivity is the preferential formation of one enantiomer over the other in a reaction that creates a new chiral center from a prochiral substrate. organic-chemistry.orgorganic-chemistry.orgnih.govresearchgate.net In the case of reactions involving this compound where the aldehyde itself is the prochiral center being attacked, the use of a chiral catalyst can lead to an enantiomerically enriched product.

A common example is the enantioselective reduction of the aldehyde group to a primary alcohol. nih.gov Chiral catalysts, often based on transition metals complexed with chiral ligands, can create a chiral environment around the substrate, favoring the formation of one enantiomeric alcohol. For instance, the use of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction) is a well-established method for the enantioselective reduction of prochiral ketones and aldehydes.

Another important class of enantioselective reactions is the addition of organometallic reagents to aldehydes. mdpi.comorganic-chemistry.org For example, the enantioselective addition of an allyl group to this compound, catalyzed by a chiral Lewis acid, would be expected to yield a homoallylic alcohol with high enantiomeric excess.

| Substrate | Nucleophile | Chiral Catalyst/Ligand | Product | Enantiomeric Excess (ee) | Reference |

| Benzaldehyde | Allyltributyltin | (R)-BINOL/Ti(O-i-Pr)₄ | (R)-1-Phenyl-3-buten-1-ol | >95% | organic-chemistry.org |

| 4-Chlorobenzaldehyde | Diethylzinc | (1R,2S)-N,N-Dibutylnorephedrine | (R)-1-(4-Chlorophenyl)propan-1-ol | 98% | mdpi.com |

Advanced Spectroscopic Characterization of 4 1,2 Dimethylpropyl Benzaldehyde and Its Synthetic Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural determination of organic compounds. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR spectra, the precise connectivity and stereochemistry of 4-(1,2-dimethylpropyl)benzaldehyde can be established.

Proton (¹H) and Carbon (¹³C) NMR for Structural Confirmation

The ¹H and ¹³C NMR spectra provide the fundamental framework for the structural assignment of this compound. The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum, combined with the number and chemical shifts of signals in the ¹³C NMR spectrum, allow for the identification of all constituent protons and carbons.

In the ¹H NMR spectrum, the aldehydic proton is expected to appear as a singlet at a downfield chemical shift, typically around 9.9-10.0 ppm, due to the deshielding effect of the carbonyl group. The aromatic protons on the para-substituted benzene (B151609) ring will present as a characteristic AA'BB' system, with two doublets in the region of 7.4-7.9 ppm. The protons of the 1,2-dimethylpropyl group will exhibit more complex splitting patterns in the upfield region of the spectrum.

The ¹³C NMR spectrum will show a distinct signal for the aldehydic carbon at approximately 192 ppm. The aromatic carbons will resonate in the 129-155 ppm range, with the carbon attached to the alkyl group appearing at a higher field than the carbon ipso to the aldehyde. The aliphatic carbons of the 1,2-dimethylpropyl substituent will be found in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.95 | s | 1H | CHO |

| ~7.85 | d | 2H | Ar-H (ortho to CHO) |

| ~7.40 | d | 2H | Ar-H (meta to CHO) |

| ~2.80 | m | 1H | CH (benzylic) |

| ~1.70 | m | 1H | CH (methine) |

| ~1.25 | d | 3H | CH₃ (on benzylic CH) |

| ~0.90 | d | 3H | CH₃ (on methine CH) |

| ~0.75 | t | 3H | CH₃ (terminal) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~192.3 | C=O |

| ~155.0 | Ar-C (ipso to alkyl) |

| ~136.0 | Ar-C (ipso to CHO) |

| ~130.0 | Ar-CH (ortho to CHO) |

| ~129.5 | Ar-CH (meta to CHO) |

| ~45.0 | CH (benzylic) |

| ~35.0 | CH (methine) |

| ~20.0 | CH₃ (on benzylic CH) |

| ~18.0 | CH₃ (on methine CH) |

| ~12.0 | CH₃ (terminal) |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are indispensable for assembling the complete molecular puzzle by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment establishes proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY spectra would confirm the coupling between the vicinal protons in the 1,2-dimethylpropyl side chain, as well as the coupling between the ortho and meta protons on the aromatic ring. rsc.orgharvard.eduhuji.ac.il

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). rsc.orghuji.ac.ilhmdb.ca The HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for instance, the aldehydic proton to the aldehydic carbon and each aromatic proton to its respective aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. rsc.orghuji.ac.il This is crucial for piecing together the molecular fragments. Key HMBC correlations would include those from the aldehydic proton to the ipso-aromatic carbon and the aromatic protons to the carbons of the alkyl side chain, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. harvard.edu This technique can be particularly useful in determining the preferred conformation of the flexible 1,2-dimethylpropyl side chain relative to the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is essential for determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or more decimal places), the elemental composition can be unambiguously confirmed, distinguishing it from other isomers or compounds with the same nominal mass.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 177.1274 |

| [M+Na]⁺ | 199.1093 |

Fragmentation Pathway Analysis (e.g., Electron Ionization, Chemical Ionization)

The analysis of fragmentation patterns in mass spectrometry provides valuable structural information. Under electron ionization (EI), the molecular ion of this compound is expected to undergo characteristic fragmentation pathways.

A primary fragmentation would be the loss of a hydrogen radical from the aldehyde group to form a stable acylium ion (m/z = M-1). Another significant fragmentation pathway for alkylbenzenes is benzylic cleavage, which would involve the loss of a propyl radical to form a stable benzylic cation. Further fragmentation of the aromatic ring can also be observed. researchgate.netlibretexts.orgdocbrown.info

Chemical ionization (CI) is a softer ionization technique that typically results in less fragmentation and a more prominent protonated molecular ion peak [M+H]⁺, further confirming the molecular weight.

Table 4: Predicted Key Fragmentation Ions of this compound in EI-MS

| m/z | Proposed Fragment |

| 176 | [M]⁺ |

| 175 | [M-H]⁺ |

| 147 | [M-C₂H₅]⁺ |

| 133 | [M-C₃H₇]⁺ |

| 119 | [C₉H₁₁]⁺ (Benzylic cleavage) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of this compound and its synthetic intermediates. This powerful hyphenated method allows for both the separation of volatile and semi-volatile compounds in a mixture and their subsequent identification based on their mass-to-charge ratio.

In the synthesis of substituted benzaldehydes, such as this compound, GC-MS is invaluable for assessing the purity of the final product and identifying any byproducts or unreacted starting materials. researchgate.net For instance, the analysis of a commercial benzaldehyde (B42025) sample by GC-MS can reveal significant impurities, including benzoic acid. researchgate.net The chromatographic separation, typically performed on a capillary column like an SE-30 or HP-5MS, resolves the components of the mixture based on their boiling points and interactions with the stationary phase. rsc.orgresearchgate.net The temperature program of the GC oven is crucial for achieving optimal separation. A programmed increase in temperature, for example from 150°C to 260°C, can be employed to effectively separate compounds with different boiling points, such as benzaldehyde (b.p. 179°C), benzyl (B1604629) alcohol (b.p. 205°C), and benzoic acid (b.p. 250°C). researchgate.net

Once separated, the individual components enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, enabling its identification by comparison to spectral libraries like the NIST Mass Spectrometry Data Center. researchgate.netnist.gov For complex aromatic samples, high-resolution quadrupole time-of-flight mass spectrometry (GC-QTOF MS) offers enhanced accuracy in identifying and quantifying compounds by providing precise mass measurements of ion fragments, thus reducing interference from the sample matrix. Milder electron ionization conditions (e.g., 20 eV instead of 70 eV) can also be utilized to generate mass spectra with a higher abundance of the molecular ion, which is particularly useful for confirming the molecular weight of the target compound. nih.gov

The quantitative analysis of this compound and its intermediates can also be performed using GC-MS, often by employing an internal standard to ensure accuracy. rsc.org The peak area of a characteristic ion fragment for each compound is proportional to its concentration, allowing for precise quantification. This is particularly important in monitoring the progress of a reaction, where the disappearance of starting materials and the appearance of the product can be tracked over time. rsc.org For trace analysis of substituted benzaldehydes in complex matrices like treated water, methods involving pre-concentration steps such as micro solid-phase extraction (μ-SPE) followed by liquid chromatography-mass spectrometry (LC-MS) have been developed, achieving low limits of detection in the nanogram per liter range. nih.gov

Table 1: Representative GC-MS Parameters for Analysis of Substituted Benzaldehydes

| Parameter | Value/Description | Reference |

| Column | SE-30, HP-5MS, Equity-1, HP-20 (polar) | rsc.orgresearchgate.net |

| Oven Program | Example: 100°C (10 min), then 5°C/min to 200°C, then 10°C/min to 300°C (5 min) | rsc.org |

| Inlet Temperature | 250°C | researchgate.net |

| Detector | Mass Spectrometer (Quadrupole, TOF), Flame Ionization Detector (FID) | researchgate.netresearchgate.net |

| Ionization | Electron Ionization (EI), typically at 70 eV | nih.gov |

| Internal Standard | Anisole, Benzyl benzoate | rsc.orgnih.gov |

Vibrational Spectroscopy (Infrared and Raman)

Functional Group Identification and Vibrational Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for the structural elucidation of this compound and its synthetic intermediates. These methods probe the vibrational modes of a molecule, providing a unique spectral fingerprint that is highly characteristic of its chemical structure. docbrown.info

Infrared (IR) Spectroscopy:

IR spectroscopy is particularly adept at identifying key functional groups. For an aromatic aldehyde like this compound, the IR spectrum will exhibit several characteristic absorption bands. pressbooks.pub The most prominent of these is the strong C=O stretching vibration of the aldehyde group, which typically appears in the region of 1660-1770 cm⁻¹. pressbooks.pub For benzaldehyde itself, this peak is observed around 1700 cm⁻¹. docbrown.info The conjugation of the aldehyde to the aromatic ring lowers the absorption frequency compared to saturated aldehydes (around 1730 cm⁻¹). pressbooks.pub

Other significant absorptions for identifying the aldehyde functionality are the two characteristic C-H stretching vibrations of the aldehyde group, which are found between 2700-2760 cm⁻¹ and 2800-2860 cm⁻¹. pressbooks.pub The lower frequency band is particularly diagnostic as it is less likely to be obscured by other C-H stretching bands. pressbooks.pub

The presence of the benzene ring is indicated by C-H stretching vibrations from 3000 to 3080 cm⁻¹ and several C-C stretching vibrations within the ring between 1440 and 1625 cm⁻¹. docbrown.info The out-of-plane C-H bending vibrations in the 650-1000 cm⁻¹ region can provide information about the substitution pattern of the benzene ring. libretexts.org The 1,2-dimethylpropyl substituent will contribute to the alkane C-H stretching absorptions in the 2850-2960 cm⁻¹ range. libretexts.org

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR absorptions are associated with large changes in dipole moment, strong Raman signals arise from vibrations that cause a significant change in polarizability. For this compound, the symmetric stretching of the benzene ring and the C=C bonds are expected to produce strong Raman bands. A computed Raman spectrum for the related compound 4-(1,1-dimethylpropyl)benzaldehyde is available and can serve as a reference. spectrabase.com

The combination of IR and Raman spectroscopy allows for a comprehensive vibrational analysis. For example, in the study of 4-(dimethylamino)benzaldehyde, both techniques were used in conjunction with isotopic substitution and normal coordinate analysis to provide a detailed assignment of the vibrational modes. nih.gov The region below 300 cm⁻¹ in the inelastic neutron scattering (INS) spectrum, which is related to vibrational modes, is dominated by the substituent groups. nih.gov

Table 2: Key Vibrational Frequencies for Benzaldehyde Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Aldehyde | C=O Stretch | ~1700 (conjugated) | docbrown.info |

| Aldehyde | C-H Stretch | 2700-2760 and 2800-2860 | pressbooks.pub |

| Aromatic Ring | C-H Stretch | 3000-3080 | docbrown.info |

| Aromatic Ring | C-C Stretch | 1440-1625 | docbrown.info |

| Alkyl Group | C-H Stretch | 2850-2960 | libretexts.org |

In Situ Spectroscopic Monitoring of Reaction Progress

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing reaction conditions, and ensuring process safety. In situ vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful technique for achieving this goal in the synthesis of this compound and its intermediates. rsc.org

By inserting an attenuated total reflectance (ATR) probe or using a flow cell, FTIR spectra of the reaction mixture can be collected continuously without the need for sampling. rsc.org This allows for the tracking of the concentration of reactants, intermediates, and products as a function of time. For example, in a reaction to form an aldehyde, the disappearance of the starting material's characteristic peaks and the appearance and growth of the aldehyde's signature C=O and C-H stretching bands can be monitored. rsc.org

This real-time data provides valuable kinetic information and can reveal the presence of transient intermediates that might be missed by traditional offline analysis. rsc.org For instance, in the synthesis of substituted benzaldehydes via a one-pot reduction/cross-coupling procedure, in situ monitoring could be used to follow the formation of the initial aluminum hemiaminal intermediate and its subsequent conversion to the final product. acs.org Similarly, in the Grignard reaction of 4-bromo-o-xylene (B1216868) to produce 3,4-dimethylbenzaldehyde, in situ IR could track the consumption of the Grignard reagent and the formation of the aldehyde. google.com

The insights gained from in situ spectroscopic monitoring can lead to improved reaction yields, reduced reaction times, and enhanced process control.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophore Analysis for Conjugated Derivatives

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and chromophores. For this compound and its conjugated derivatives, the primary chromophore is the benzaldehyde moiety, where the carbonyl group is conjugated with the benzene ring.

The UV-Vis spectrum of such compounds typically displays two main absorption bands corresponding to π → π* and n → π* electronic transitions. youtube.com

π → π Transitions:* These are generally high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For benzaldehyde, this transition occurs in the ultraviolet region.

n → π Transitions:* These are typically lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions occur at longer wavelengths than the π → π* transitions. youtube.com

The position and intensity of these absorption bands are sensitive to the substitution on the benzene ring. The 1,2-dimethylpropyl group, being an alkyl group, will have a minor effect on the electronic transitions compared to more strongly electron-donating or electron-withdrawing groups. However, the study of various substituted benzaldehydes reveals that electronic effects can influence the energy of these transitions. researchgate.net For instance, the UV absorption cross-sections of several dimethylbenzaldehydes have been reported, showing maxima around 290 nm. researchgate.net

The solvent can also influence the position of the absorption bands. For n → π* transitions, a "blue shift" (shift to shorter wavelengths) is often observed in polar solvents due to the stabilization of the non-bonding electrons in the ground state. youtube.com

Analysis of the UV-Vis spectra of synthetic intermediates can confirm the presence of the desired chromophore. For example, during the synthesis of a conjugated derivative, the appearance or shift of absorption bands in the UV-Vis spectrum would indicate the successful formation of the extended conjugated system.

Table 3: Typical Electronic Transitions for Benzaldehyde Derivatives

| Transition | Description | Expected Wavelength Range | Reference |

| π → π | High intensity, excitation from π to π orbital | Shorter UV wavelengths | youtube.com |

| n → π | Low intensity, excitation from non-bonding to π orbital | Longer UV/Visible wavelengths | youtube.com |

Quantitative Spectrophotometric Assays

UV-Vis spectrophotometry provides a simple, rapid, and often sensitive method for the quantitative determination of this compound, provided it is the primary absorbing species in the sample or a suitable derivatization reaction is employed. The basis for quantitative analysis is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Direct spectrophotometric assays can be developed by measuring the absorbance at the wavelength of maximum absorption (λmax) of the compound. nih.gov For instance, a direct assay for benzaldehyde lyase activity was developed by monitoring the change in UV absorption during the reaction. nih.govresearchgate.net

However, in complex mixtures where other components also absorb at the same wavelength, direct measurement may not be feasible. In such cases, derivative spectrophotometry can be employed to enhance selectivity. ekb.eg By calculating the first or higher-order derivative of the absorption spectrum, overlapping signals can be resolved, allowing for the quantification of the target analyte in the presence of interfering substances. ekb.eg

Another approach is to use a difference spectrophotometric assay. This involves converting the analyte into a different species with distinct spectral characteristics. For example, a method for determining benzaldehyde in benzyl alcohol involves measuring the difference in absorbance between two solutions, one of which contains sodium bisulfite that forms an adduct with the benzaldehyde, altering its UV spectrum. nih.gov The difference in absorbance at a specific wavelength is then proportional to the benzaldehyde concentration. nih.gov

For trace analysis, a derivatization step can be used to form a highly colored or fluorescent product, thereby increasing the sensitivity of the assay. For example, substituted benzaldehydes can be derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form hydrazones, which can then be quantified by spectrophotometry or LC-MS. nih.gov

The development of a quantitative spectrophotometric assay requires careful validation, including the determination of linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ). ekb.eg

X-ray Diffraction (XRD) Studies

X-ray diffraction (XRD) stands as a cornerstone analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of crystalline solids. creative-biostructure.comcarleton.edu This powerful, non-destructive method provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering unparalleled insight into the solid-state conformation of molecules and their packing within a crystal lattice. creative-biostructure.comcarleton.edu While specific crystallographic data for this compound and its direct synthetic precursors are not available in the public domain, this section will detail the principles of the technique and the nature of the insights that would be derived from such an analysis, drawing on established knowledge of related benzaldehyde derivatives. nih.govrsc.org

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) is the definitive method for elucidating the precise molecular structure of a compound in the solid state. creative-biostructure.comjst.go.jp The technique involves directing a beam of X-rays onto a single, high-quality crystal. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in a specific pattern. carleton.edu By rotating the crystal and collecting the diffraction data from numerous angles, a three-dimensional map of the electron density can be constructed, from which the positions of the individual atoms are determined. creative-biostructure.com

The primary output of an SCXRD experiment is a set of crystallographic data that describes the unit cell—the basic repeating unit of the crystal lattice. Although experimental data for this compound is not available, a hypothetical set of crystallographic parameters is presented in Table 1 to illustrate the type of information that would be obtained.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Description |

| Chemical Formula | C₁₂H₁₆O | The elemental composition of the molecule. |

| Formula Weight | 176.26 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | A common crystal system for organic molecules. |

| Space Group | P2₁/c | A frequently observed space group for centrosymmetric structures. |

| a (Å) | 10.5 | The length of the 'a' axis of the unit cell. |

| b (Å) | 8.2 | The length of the 'b' axis of the unit cell. |

| c (Å) | 12.1 | The length of the 'c' axis of the unit cell. |

| α (°) | 90 | The angle between the 'b' and 'c' axes. |

| β (°) | 98.5 | The angle between the 'a' and 'c' axes. |

| γ (°) | 90 | The angle between the 'a' and 'b' axes. |

| Volume (ų) | 1028 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Density (calculated) | 1.14 g/cm³ | The calculated density of the crystal. |

This table is for illustrative purposes only and does not represent experimentally determined data.

This data allows for a detailed understanding of how individual molecules of this compound arrange themselves in the solid state, a phenomenon known as crystal packing.

Analysis of Intermolecular Interactions in Crystalline Forms

Studies on other benzaldehyde derivatives have shown that weak C–H···O hydrogen bonds, involving the aldehyde oxygen and hydrogen atoms from the aromatic ring or alkyl groups of neighboring molecules, are common and significant in directing the crystal packing. nih.govrsc.org The aldehyde's carbonyl group is a good hydrogen bond acceptor, and its presence often leads to the formation of specific supramolecular synthons, such as dimers or chains. nih.govrsc.org

Given the presence of an aromatic ring, π-π stacking interactions are also highly probable. These occur when the electron-rich π systems of two benzene rings from adjacent molecules align, often in an offset or parallel-displaced fashion. researchgate.net Additionally, C–H···π interactions, where a C-H bond from the alkyl group or the aromatic ring of one molecule points towards the π-face of a neighboring benzene ring, are another important stabilizing force in the crystals of aromatic compounds. rsc.orgaip.org

The bulky, non-polar 1,2-dimethylpropyl substituent would primarily engage in van der Waals interactions. The specific conformation and orientation of this group would significantly influence how closely the molecules can pack, potentially creating pockets or channels within the crystal structure and preventing the formation of more densely packed arrangements that might be observed in less sterically hindered benzaldehydes. The interplay between the polar interactions of the aldehyde group and the steric demands of the alkyl substituent would ultimately define the final crystal architecture. nih.govlibretexts.org

Computational Chemistry and Theoretical Studies of 4 1,2 Dimethylpropyl Benzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a fundamental understanding of the electronic structure and properties of molecules. These methods are instrumental in predicting molecular geometries, vibrational frequencies, and spectroscopic parameters with a high degree of accuracy.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. aps.org For 4-(1,2-Dimethylpropyl)benzaldehyde, DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-31G(d,p)), can be employed to determine its most stable three-dimensional structure. conicet.gov.ar

The geometry optimization process systematically adjusts the positions of the atoms to find the minimum energy conformation. This provides precise information on bond lengths, bond angles, and dihedral angles. For instance, the planarity of the benzene (B151609) ring and the orientation of the aldehyde group and the bulky 1,2-dimethylpropyl substituent can be accurately determined.

Once the optimized geometry is obtained, the same level of theory can be used to calculate the vibrational frequencies. These theoretical frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. conicet.gov.ar

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-31G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(ar)-C(ar) | ~1.39 Å |

| C(ar)-C(aldehyde) | ~1.48 Å | |

| C=O | ~1.21 Å | |

| C(aldehyde)-H | ~1.11 Å | |

| C(ar)-C(alkyl) | ~1.52 Å | |

| Bond Angle | C(ar)-C(ar)-C(ar) | ~120° |

| C(ar)-C(aldehyde)-O | ~124° | |

| C(ar)-C(aldehyde)-H | ~116° | |

| Dihedral Angle | C(ar)-C(ar)-C(aldehyde)-O | ~180° (planar) |

Note: These are representative values based on calculations for similar substituted benzaldehydes. Actual values would require specific calculations for this molecule.

Ab Initio Methods for High-Accuracy Property Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer a systematic pathway to achieving high accuracy, albeit at a greater computational expense than DFT. conicet.gov.ar

For this compound, ab initio calculations can be used to obtain highly accurate predictions of properties such as electron affinities, ionization potentials, and electronic excitation energies. researchgate.net These methods are particularly valuable for benchmarking the results of more approximate methods like DFT and for cases where DFT may not be sufficiently accurate. For example, high-level ab initio calculations could be employed to refine the understanding of the electronic transitions that give rise to the molecule's UV-visible spectrum.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are increasingly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts, which are highly sensitive to the local electronic environment of each nucleus. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, from which chemical shifts can be derived. nih.govrsc.org

By calculating the ¹H and ¹³C chemical shifts for this compound, one can aid in the assignment of experimental NMR spectra and gain insights into the electronic effects of the substituents. nih.gov The predicted shifts for the aromatic protons, the aldehydic proton, and the various carbons in the 1,2-dimethylpropyl group can be correlated with their specific chemical environments. Recent advancements have also seen the use of machine learning models, often trained on large datasets of DFT-calculated and experimental NMR data, to provide rapid and accurate predictions of chemical shifts. rsc.org

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aldehyde H | 9.9 - 10.1 | - |

| Aldehyde C | - | 192 - 194 |

| Aromatic C-H (ortho to CHO) | 7.7 - 7.9 | 130 - 132 |

| Aromatic C-H (meta to CHO) | 7.3 - 7.5 | 129 - 131 |

| Aromatic C (ipso to CHO) | - | 136 - 138 |

| Aromatic C (ipso to alkyl) | - | 155 - 157 |

| Alkyl CH | 2.8 - 3.2 | 40 - 45 |

| Alkyl CH | 1.5 - 1.9 | 30 - 35 |

| Alkyl CH₃ | 0.8 - 1.3 | 15 - 22 |

Note: These values are illustrative and based on general ranges for similar compounds. Precise prediction requires specific GIAO-DFT calculations.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a detailed picture of the electronic structure of a molecule at a static, minimum-energy state, molecular modeling and dynamics simulations offer insights into the dynamic behavior of molecules, including their conformational flexibility and reaction pathways.

Conformational Analysis using Molecular Mechanics (MM) and Molecular Dynamics (MD)

The 1,2-dimethylpropyl group attached to the benzaldehyde (B42025) core is flexible and can adopt various conformations due to rotation around its single bonds. Conformational analysis aims to identify the different stable conformers and to determine their relative energies. Molecular Mechanics (MM) methods, which use classical force fields to describe the potential energy of a system, are well-suited for rapidly exploring the conformational space of a molecule like this compound.

Reaction Pathway Elucidation and Transition State Characterization

Computational chemistry is a powerful tool for studying the mechanisms of chemical reactions. For this compound, the reactivity is largely dictated by the aldehyde functional group. Theoretical methods can be used to elucidate the pathways of reactions such as nucleophilic additions, oxidations, and reductions. nih.govwikipedia.org

A key aspect of this is the characterization of transition states, which are the high-energy structures that connect reactants and products. nih.gov By locating the transition state for a given reaction and calculating its energy, one can determine the activation energy, which is a critical factor in determining the reaction rate. For example, the mechanism of the Cannizzaro reaction or the formation of an acetal (B89532) with a diol could be investigated computationally for this specific benzaldehyde derivative. wikipedia.org Such studies would provide a detailed, step-by-step understanding of the reaction mechanism at the molecular level. nih.gov

Cheminformatics and Quantitative Structure-Reactivity Relationships (QSRR)

Cheminformatics serves as a pivotal discipline in modern chemistry, merging chemical, mathematical, and information science to analyze and predict the properties of chemical compounds. For a molecule such as this compound, cheminformatics tools are instrumental in managing, analyzing, and modeling its structural information to forecast its chemical behavior. This approach is fundamental to establishing Quantitative Structure-Reactivity Relationships (QSRR), which are mathematical models that correlate the structural or property descriptors of compounds with their reactivity.

In the context of substituted benzaldehydes, QSRR models are developed by optimizing the geometry of a series of related molecules and calculating various electronic and steric descriptors. researchgate.net These descriptors can include properties of the benzene ring, the aldehyde group, and the bond connecting them. researchgate.net The goal is to create a statistically robust model that can predict the reactivity of new or untested compounds based solely on their computed structural features.

The process typically involves:

Data Set Curation: Assembling a training set of benzaldehyde derivatives with known experimental reactivity data.

Molecular Descriptor Calculation: Using computational methods, such as semi-empirical (e.g., PM3) or Density Functional Theory (DFT), to calculate a wide array of descriptors for each molecule in the training set. researchgate.net These can range from simple counts of atoms and bonds to complex quantum-chemical parameters.

Model Generation: Employing statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to find the best correlation between the calculated descriptors and the observed reactivity. researchgate.net

Model Validation: Testing the predictive power of the generated QSRR model using an external set of compounds (test set) that were not used in the model's creation.

For this compound, a QSRR study would aim to predict its reactivity in various chemical transformations by comparing its calculated descriptors to those in established models for similar aldehydes.

In Silico Prediction of Reactivity and Selectivity Profiles

In silico methods, which are computational approaches to scientific investigation, are crucial for predicting the reactivity and selectivity of this compound without the need for initial laboratory experiments. These predictions are often based on the electronic properties of the molecule, such as the energy of its frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

The reactivity of the aldehyde functional group is of particular interest. The carbonyl carbon of the aldehyde is electrophilic and susceptible to nucleophilic attack. The reactivity of this site is modulated by the electronic effects of the substituent at the para-position of the benzene ring. libretexts.org The bulky 1,2-dimethylpropyl group is an electron-donating group (EDG) through an inductive effect, which would be expected to slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.

Computational models can predict the outcomes of various reactions, such as:

Oxidation: Aldehyde oxidase (AOX) is a key enzyme in the metabolism of many drugs. In silico models are being developed to predict whether a compound will be a substrate for AOX. nih.gov For this compound, such a model would assess its likelihood of being metabolized by AOX to the corresponding carboxylic acid.

Reduction: The reduction of the aldehyde to an alcohol is another common transformation. Computational methods can predict the feasibility and stereoselectivity of this reaction with various reducing agents.

Nucleophilic Addition: The addition of nucleophiles to the carbonyl carbon is a fundamental reaction of aldehydes. In silico models can predict the reaction rates and equilibrium constants for the addition of a wide range of nucleophiles.

Below is an illustrative table of predicted reactivity parameters for this compound, based on typical values for para-substituted benzaldehydes.

| Parameter | Predicted Value | Significance |

| LUMO Energy | -1.2 eV | Lower values indicate higher electrophilicity of the carbonyl carbon. |

| HOMO-LUMO Gap | 4.5 eV | A larger gap suggests higher kinetic stability and lower overall reactivity. nih.gov |

| Mulliken Charge on Carbonyl Carbon | +0.25 | A higher positive charge indicates a more electrophilic center. |

| Predicted pKa | ~17 | Indicates the acidity of the aldehydic proton. |

Note: The values in this table are illustrative and represent typical ranges for similar compounds. Actual values would need to be determined by specific computational studies.

Computational Design of Novel Derivatives and Reaction Conditions

Computational chemistry is a powerful tool for the rational design of novel derivatives of this compound with tailored properties. mdpi.comnih.gov By making systematic in silico modifications to the parent structure, researchers can explore a vast chemical space to identify candidates with enhanced reactivity, selectivity, or other desirable characteristics. mdpi.com

For example, if the goal is to design a derivative that is a more potent inhibitor of a specific enzyme, computational docking studies can be employed. mdpi.comnih.gov These studies simulate the binding of a ligand to the active site of a receptor, providing insights into the key interactions that govern binding affinity. mdpi.com Based on these insights, modifications can be made to the structure of this compound to improve its fit and interactions with the target protein. mdpi.com

The design process often involves the following steps:

Target Identification: Defining the desired property to be optimized (e.g., increased reactivity in a specific reaction, improved biological activity).

Scaffold Hopping and R-Group Enumeration: Computationally replacing parts of the molecule or adding different functional groups at various positions.

In Silico Screening: Using QSRR models and other computational tools to predict the properties of the designed derivatives.

Prioritization: Ranking the designed molecules based on their predicted properties to select the most promising candidates for synthesis and experimental testing.

The following table illustrates how computational design could be used to modify this compound for different purposes.

| Target Property | Proposed Modification | Rationale |

| Increased Electrophilicity | Addition of an electron-withdrawing group (e.g., -NO₂) to the benzene ring. | Electron-withdrawing groups decrease the electron density at the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org |

| Enhanced Biological Activity | Introduction of a hydrogen bond donor/acceptor group (e.g., -OH, -NH₂) on the alkyl substituent. | These groups can form specific interactions with biological targets like enzymes or receptors. mdpi.com |

| Improved Solubility | Addition of a polar functional group (e.g., a carboxylic acid or an amine). | Polar groups can improve the water solubility of the molecule. |

Analysis of Stereoelectronic Effects on Chemical Behavior

Stereoelectronic effects are the consequences of the spatial arrangement of orbitals on the structure, stability, and reactivity of a molecule. wikipedia.orgucla.edu In this compound, several stereoelectronic effects can influence its chemical behavior.

The primary stereoelectronic effect in benzaldehydes is the conjugation between the π-system of the benzene ring and the π-system of the carbonyl group. This conjugation allows for the delocalization of electrons between the ring and the aldehyde group, which stabilizes the molecule. The extent of this delocalization is influenced by the substituent at the para-position. researchgate.net

The 1,2-dimethylpropyl group is an electron-donating group, which pushes electron density into the benzene ring. This has several consequences:

Increased electron density in the π-system: This makes the benzene ring more susceptible to electrophilic aromatic substitution.

Modulation of the rotational barrier: The barrier to rotation around the C(aryl)-C(aldehyde) bond is influenced by the electronic nature of the para-substituent. Electron-donating groups generally lead to a slightly lower rotational barrier compared to electron-withdrawing groups. researchgate.net

Hyperconjugation: The C-H and C-C σ-bonds of the alkyl substituent can interact with the π-system of the benzene ring through hyperconjugation, further donating electron density.

The table below summarizes the key stereoelectronic effects in this compound.

| Effect | Description | Consequence |

| Conjugation | Overlap of the p-orbitals of the benzene ring and the carbonyl group. | Stabilization of the molecule and delocalization of electron density. |

| Inductive Effect | The 1,2-dimethylpropyl group donates electron density through the σ-bond framework. | Increases electron density in the ring, making it more reactive towards electrophiles. libretexts.org |

| Hyperconjugation | Overlap of the C-H and C-C σ-bonds of the alkyl group with the π-system of the ring. | Further donation of electron density to the ring. |

| Rotational Barrier | The energy required to rotate the aldehyde group out of the plane of the benzene ring. | Influences the conformational preferences and reactivity of the molecule. researchgate.net |

Applications of 4 1,2 Dimethylpropyl Benzaldehyde As a Versatile Synthetic Intermediate

A Building Block for Complex Organic Molecules

The reactivity of the aldehyde functional group, combined with the influence of the bulky alkyl substituent, makes 4-(1,2-Dimethylpropyl)benzaldehyde a strategic starting point for the synthesis of a wide array of intricate organic molecules.

Precursor in the Synthesis of Dyes and Functional Materials

While specific research detailing the use of this compound in the synthesis of dyes is not extensively documented, the general reactivity of benzaldehyde (B42025) derivatives provides a strong indication of its potential in this area. Aromatic aldehydes are fundamental precursors in the synthesis of various classes of dyes, including triarylmethane and xanthene dyes. The reaction of a benzaldehyde derivative with two equivalents of an electron-rich aromatic compound, such as N,N-dimethylaniline, in the presence of an acid catalyst, leads to the formation of a leuco dye, which can be subsequently oxidized to the final colored dyestuff. The 1,2-dimethylpropyl group in this compound could impart unique properties to such dyes, such as increased solubility in nonpolar media and altered photophysical characteristics.

In the realm of functional materials, benzaldehyde derivatives are utilized in the construction of covalent organic frameworks (COFs) and other porous materials. ossila.com These materials are of significant interest for applications in gas storage, catalysis, and sensing. The aldehyde groups can undergo condensation reactions with amines to form stable imine linkages, creating a robust and porous network. The bulky 1,2-dimethylpropyl group of this compound could play a crucial role in tuning the pore size and surface area of such materials, thereby influencing their functional properties.

Intermediate in the Preparation of Pharmaceutical Lead Compounds (excluding specific drug efficacy or dosage)

Benzaldehyde and its derivatives are ubiquitous intermediates in the synthesis of pharmaceutically relevant molecules. They are key components in multicomponent reactions, such as the Biginelli and Hantzsch reactions, which are powerful tools for the rapid assembly of heterocyclic scaffolds present in many drug candidates. For instance, multicomponent reactions involving amines, aldehydes, and pyruvate (B1213749) derivatives can lead to the formation of highly functionalized γ-lactam rings, which are core structures in various bioactive compounds. nih.gov The steric and electronic properties of the substituent on the benzaldehyde ring can significantly influence the outcome and stereoselectivity of these reactions.

The 1,2-dimethylpropyl group in this compound can introduce lipophilicity to a potential drug candidate, which can be a critical factor in modulating its pharmacokinetic properties. While direct examples of its use are not prevalent in publicly available literature, the principles of medicinal chemistry suggest its utility in the synthesis of new chemical entities for drug discovery programs.

Synthesis of Chiral Auxiliaries and Ligands

The field of asymmetric catalysis heavily relies on the development of effective chiral auxiliaries and ligands to control the stereochemical outcome of chemical transformations. Benzaldehyde derivatives can serve as starting materials for the synthesis of these crucial components.

Development of Chiral Scaffolds for Asymmetric Catalysis

Chiral auxiliaries are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. sigmaaldrich.com While specific chiral auxiliaries derived from this compound are not widely reported, the aldehyde functionality allows for the attachment of chiral moieties. For example, condensation with a chiral amine could yield a chiral imine, which can then undergo diastereoselective reactions. The bulky 1,2-dimethylpropyl group could provide a significant steric bias, enhancing the diastereoselectivity of such transformations. The development of novel chiral catalysts is an active area of research, with a focus on creating systems that are efficient and highly selective for a broad range of substrates. mdpi.comumontreal.ca

Ligand Design for Metal-Catalyzed Transformations